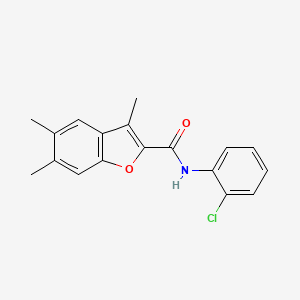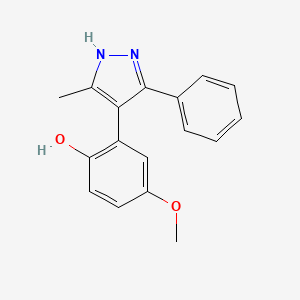
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as BRD-7929, is a small molecule that has been identified as a potential therapeutic agent for various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves the inhibition of specific enzymes and proteins that are involved in disease progression. For example, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of histone deacetylase 6 (HDAC6), which is involved in the progression of cancer and neurodegenerative disorders. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the progression of various inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have minimal toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its unique chemical structure, which allows for the selective inhibition of specific enzymes and proteins. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have minimal toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, future studies could explore the potential of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide as a tool for studying the role of specific enzymes and proteins in disease progression.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-chlorobenzoyl chloride with 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid in the presence of a base. The resulting product is then treated with ammonia to obtain the final compound, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. This synthesis method has been optimized to produce high yields of pure compound with minimal side products.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the progression of diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical studies.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-10-8-13-12(3)17(22-16(13)9-11(10)2)18(21)20-15-7-5-4-6-14(15)19/h4-9H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZKGABDGHWAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)



![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5746125.png)
![ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5746141.png)
![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)
![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)
![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)
![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)
